molecular formula C21H22FN3O3S B5041939 2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B5041939
M. Wt: 415.5 g/mol
InChI Key: XFYGOYSPHNKCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a thioxoimidazolidinone core, a methoxybenzyl group, and a fluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxoimidazolidinone core, followed by the introduction of the methoxybenzyl and fluorophenylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds to 2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide include other imidazolidinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-ethyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-3-24-20(27)18(12-19(26)23-16-8-6-15(22)7-9-16)25(21(24)29)13-14-4-10-17(28-2)11-5-14/h4-11,18H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYGOYSPHNKCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.